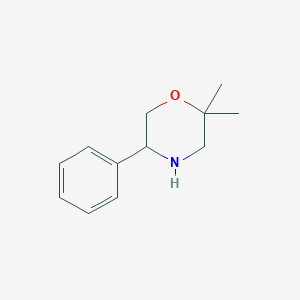

2,2-Dimethyl-5-phenylmorpholine

Beschreibung

2,2-Dimethyl-5-phenylmorpholine is a substituted morpholine derivative characterized by a six-membered ring containing one oxygen and one nitrogen atom. The compound features two methyl groups at the 2-position and a phenyl group at the 5-position.

Eigenschaften

Molekularformel |

C12H17NO |

|---|---|

Molekulargewicht |

191.27 g/mol |

IUPAC-Name |

2,2-dimethyl-5-phenylmorpholine |

InChI |

InChI=1S/C12H17NO/c1-12(2)9-13-11(8-14-12)10-6-4-3-5-7-10/h3-7,11,13H,8-9H2,1-2H3 |

InChI-Schlüssel |

RYAOQSLUDFYCRZ-UHFFFAOYSA-N |

Kanonische SMILES |

CC1(CNC(CO1)C2=CC=CC=C2)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-5-phenylmorpholine typically involves the reaction of appropriate starting materials under specific conditions. One common method includes the cyclization of amino alcohols with α-haloacid chlorides, followed by reduction reactions . The reaction conditions often require the use of catalysts such as boron trifluoride etherate to achieve high yields and selectivity.

Industrial Production Methods

In industrial settings, the production of 2,2-Dimethyl-5-phenylmorpholine may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. These methods often utilize readily available raw materials and employ processes that minimize waste and energy consumption .

Analyse Chemischer Reaktionen

Types of Reactions

2,2-Dimethyl-5-phenylmorpholine can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This compound can participate in nucleophilic substitution reactions, where the morpholine ring is substituted with different functional groups.

Common Reagents and Conditions

The reactions of 2,2-Dimethyl-5-phenylmorpholine often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may be carried out in the presence of acidic or basic catalysts, while reduction reactions may require anhydrous conditions to prevent side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of 2,2-Dimethyl-5-phenylmorpholine can yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

2,2-Dimethyl-5-phenylmorpholine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: This compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research has explored its use as a potential therapeutic agent for various diseases due to its ability to interact with specific molecular targets.

Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Wirkmechanismus

The mechanism of action of 2,2-Dimethyl-5-phenylmorpholine involves its interaction with specific molecular targets and pathways. It is known to exert its effects by inhibiting certain enzymes involved in cytokinesis and cell cycle regulation . This inhibition can lead to various biological outcomes, such as the suppression of cell proliferation and induction of apoptosis in cancer cells.

Vergleich Mit ähnlichen Verbindungen

Key Observations:

- Substituent Effects: The 2,2-dimethyl substitution in the target compound increases steric bulk and lipophilicity compared to mono-methyl analogs like 5-Methyl-2-phenylmorpholine. This could reduce solubility in polar solvents but enhance membrane permeability in biological systems.

- Stereochemical Influence : Stereoisomerism significantly impacts biological activity and synthetic pathways. For example, the (2R,5S) and (2S,5S) configurations in hydrochloride salts (Evidences 4–5) may exhibit distinct pharmacological profiles, though specific data are unavailable .

- Hydrochloride Salts: The addition of HCl (e.g., in CAS 1350768-56-7) improves stability and solubility for research applications, as noted in .

Biologische Aktivität

2,2-Dimethyl-5-phenylmorpholine (C12H17NO) is a morpholine derivative that has garnered attention for its diverse biological activities. This compound is characterized by a unique substitution pattern that enhances its interaction with various molecular targets, making it a valuable subject of study in medicinal chemistry and pharmacology.

Antimicrobial Properties

Research indicates that 2,2-Dimethyl-5-phenylmorpholine exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, suggesting potential applications in developing new antimicrobial agents. The compound's mechanism appears to involve disrupting bacterial cell membranes and inhibiting essential metabolic pathways.

Anticancer Effects

The compound has also been investigated for its anticancer properties. Studies have shown that it can inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. Specifically, it has been noted to affect enzymes involved in cell cycle regulation, which may contribute to its anticancer efficacy.

Neuropharmacological Effects

2,2-Dimethyl-5-phenylmorpholine has been studied for its effects on neurotransmitter systems. It has shown potential as an inhibitor of dopamine and norepinephrine uptake, which could position it as a candidate for treating conditions like depression or ADHD. Its interactions with nicotinic acetylcholine receptors (nAChRs) suggest additional neuropharmacological applications, particularly in smoking cessation therapies .

The biological activity of 2,2-Dimethyl-5-phenylmorpholine is attributed to its ability to interact with multiple molecular targets:

- Inhibition of Enzymes : The compound inhibits specific enzymes involved in neurotransmitter reuptake and cytokinesis.

- Receptor Modulation : It affects nAChR function, which is crucial for neurotransmission and could impact addiction pathways.

- Cell Cycle Regulation : By targeting key regulators of the cell cycle, it can induce apoptosis in cancer cells .

Table: Comparison of Morpholine Derivatives

| Compound Name | Antimicrobial Activity | Anticancer Activity | Neuropharmacological Effects |

|---|---|---|---|

| 2,2-Dimethyl-5-phenylmorpholine | High | Moderate | Significant |

| 2-Phenylmorpholine | Moderate | Low | Minimal |

| 2,5-Dimethylmorpholine | Low | Moderate | Moderate |

| 2,2,6-Trimethylmorpholine | Low | High | Significant |

This table illustrates the varying degrees of biological activity among morpholine derivatives, highlighting the unique profile of 2,2-Dimethyl-5-phenylmorpholine.

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial properties of various morpholine derivatives, 2,2-Dimethyl-5-phenylmorpholine was found to inhibit the growth of Staphylococcus aureus and Escherichia coli at low concentrations. The study concluded that this compound could serve as a lead structure for developing new antibiotics.

Case Study 2: Cancer Cell Proliferation Inhibition

Another research effort focused on the anticancer effects of 2,2-Dimethyl-5-phenylmorpholine on human breast cancer cell lines. The results indicated a dose-dependent reduction in cell viability and an increase in apoptosis markers. This suggests a promising avenue for further investigation into its potential as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.